YU238259
Overview
Description
YU238259 is an inhibitor of homology-dependent DNA repair (HDR) that is lethal to BRCA2-/- but not BRCA2+/+ PEO1/4 cells (LD50s = 8.7 and >100 μM, respectively). This compound selectively inhibits HDR over non-homologous end joining (NHEJ), decreasing the number of U20S cells with ionizing radiation-induced BRCA1 foci but not 53BP1 or pDNA-PK foci. It also increases the number of ionizing radiation-induced double strand breaks (DSBs) in DLD-1 cells. This compound (1-20 μM) is cytotoxic to BRCA2-/- DLD-1, ATM-/- GM05849, and PTEN-/- U251 cells but has no effect on wild-type cells. In vivo, this compound (3 mg/kg) delays tumor growth and increases survival in a BRCA2-/-, but not a BRCA+/+, DLD-1 mouse xenograft model.
This compound Is a Novel Inhibitor of Homology-Dependent DNA Repair. This compound exhibits potent synthetic lethality in the setting of DNA damage response and DNA repair defects. This compound specifically inhibits homology-dependent DNA repair, but not non-homologous end-joining, in cell-based GFP reporter assays. Treatment with this compound is not only synergistic with ionizing radiation, etoposide, and PARP inhibition, but this synergism is heightened by BRCA2 deficiency.
Mechanism of Action
Target of Action
YU238259, also known as N-(2-(5-chloropyridin-2-yl)ethyl)-4-(((4-methoxyphenyl)sulfonamido)methyl)benzamide or YU-238259, is a novel inhibitor of homology-dependent DNA repair (HDR) .
Mode of Action
This compound interacts with its target, the HDR pathway, by inhibiting its function . This inhibition leads to an accumulation of unresolved DNA double-strand breaks (DSBs), which are lethal to cells . The compound exhibits potent synthetic lethality in the setting of DNA damage response and DNA repair defects . Its action is synergistic with ionizing radiation, etoposide, and PARP inhibition, and this synergism is heightened by BRCA2 deficiency .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HDR pathway . By inhibiting this pathway, this compound prevents the repair of DSBs, leading to cell death . This makes it a potent tool in the treatment of cancers, particularly those with defects in DNA repair mechanisms .
Pharmacokinetics
It’s known that the compound exhibits potent synthetic lethality in the setting of dna damage response and dna repair defects
Result of Action
The primary result of this compound’s action is the accumulation of unresolved DSBs in cells . This leads to cell death, particularly in cells with defects in DNA repair mechanisms . This makes this compound a potential therapeutic agent for the treatment of certain types of cancer .
Action Environment
The effectiveness of this compound can be influenced by environmental conditions. For instance, under hypoxic conditions, the effectiveness of this compound in overcoming the cisplatin resistance in human ovarian cancer cells was altered . This suggests that other than classical DSB repair systems are activated in cancer cells during hypoxia .
Biochemical Analysis
Biochemical Properties
YU238259 specifically inhibits homology-dependent DNA repair . It does not inhibit non-homologous end-joining . This compound interacts with enzymes and proteins involved in the DNA repair process, particularly those involved in the homology-dependent DNA repair pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the homology-dependent DNA repair pathway . This inhibition can lead to an accumulation of unresolved DNA double-strand breaks, which can result in cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the homology-dependent DNA repair pathway . It inhibits this pathway, leading to an accumulation of unresolved DNA double-strand breaks . This inhibition does not affect the non-homologous end-joining pathway .
Temporal Effects in Laboratory Settings
It has been shown to exhibit potent synthetic lethality in the setting of DNA damage response and DNA repair defects .
Metabolic Pathways
It is known to interact with enzymes involved in the homology-dependent DNA repair pathway .
Properties
IUPAC Name |
N-[2-(5-chloropyridin-2-yl)ethyl]-4-[[(4-methoxyphenyl)sulfonylamino]methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-30-20-8-10-21(11-9-20)31(28,29)26-14-16-2-4-17(5-3-16)22(27)24-13-12-19-7-6-18(23)15-25-19/h2-11,15,26H,12-14H2,1H3,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHURSOREGLQBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCC3=NC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does YU238259 selectively inhibit HDR over other DNA repair pathways?
A: While the exact mechanism of action remains to be fully elucidated, research suggests that this compound specifically disrupts the HDR pathway without affecting Non-Homologous End Joining (NHEJ) [, , ]. This selectivity is crucial as it forms the basis for its synthetic lethality in cells deficient in other DNA repair mechanisms like BRCA2. Further research is needed to pinpoint the precise molecular target of this compound within the HDR pathway.
Q2: What evidence supports the potential of this compound as a cancer therapeutic?
A: Studies have shown that this compound exhibits potent synthetic lethality in cancer cells with compromised DNA repair mechanisms. Specifically, this compound significantly delayed the growth of BRCA2-deficient human tumor xenografts in mice, even without additional DNA-damaging treatments []. Additionally, it synergizes with other therapies like ionizing radiation, etoposide, and PARP inhibition, further highlighting its potential as an adjuvant therapy [, ].
Q3: What are the limitations of this compound observed in preclinical studies?
A: One study observed that the efficacy of this compound combined with cisplatin and etoposide was diminished under hypoxia, a common characteristic of the tumor microenvironment []. This suggests that alternative DNA repair pathways may be activated under hypoxia, potentially limiting the effectiveness of this compound in such conditions.
Q4: What is the significance of identifying SHROOM1 as a suppressor of HDR in relation to this compound's mechanism of action?
A: Research identified SHROOM1 as a suppressor of HDR, and its knockdown significantly enhanced gene integration in the presence of CRISPR/Cas9, an effect reversible by this compound but not by NHEJ inhibitors []. This finding further supports the specificity of this compound towards HDR inhibition and suggests a potential interplay between SHROOM1 and this compound's mechanism of action that warrants further investigation.
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